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Compound of Interest

Compound Name: Quinoline-6-carbaldehyde

Cat. No.: B1297982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the reduction of quinoline-6-
carbaldehyde to (quinolin-6-yl)methanol, a valuable intermediate in medicinal chemistry and

drug development. The protocol utilizes sodium borohydride, a mild and selective reducing

agent, ensuring a high yield and purity of the desired alcohol.

Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic

synthesis. Quinoline derivatives are of significant interest in pharmaceutical research due to

their broad spectrum of biological activities. The conversion of quinoline-6-carbaldehyde to

(quinolin-6-yl)methanol provides a key building block for the synthesis of more complex

molecules with potential therapeutic applications. This protocol offers a straightforward and

efficient method for this reduction using sodium borohydride (NaBH₄) in a methanolic solution.

Chemical Reaction
The reduction of the aldehyde functional group in quinoline-6-carbaldehyde to a primary

alcohol is achieved through the nucleophilic addition of a hydride ion from sodium borohydride

to the carbonyl carbon.
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Reduction of Quinoline-6-carbaldehyde

Quinoline-6-carbaldehyde (Quinolin-6-yl)methanol

1. NaBH₄, MeOH
2. Work-up
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Caption: Chemical transformation of Quinoline-6-carbaldehyde to (Quinolin-6-yl)methanol.

Experimental Protocol
This section details the materials and step-by-step procedure for the reduction of quinoline-6-
carbaldehyde.

Materials and Reagents
Quinoline-6-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol (reagent grade)

Ethyl acetate

Saturated aqueous solution of ammonium chloride (NH₄Cl)

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure
Dissolution of Aldehyde: Dissolve quinoline-6-carbaldehyde (1.0 g, 6.36 mmol) in methanol

(20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir the mixture at

room temperature until all the solid has dissolved.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1297982?utm_src=pdf-body-img
https://www.benchchem.com/product/b1297982?utm_src=pdf-body
https://www.benchchem.com/product/b1297982?utm_src=pdf-body
https://www.benchchem.com/product/b1297982?utm_src=pdf-body
https://www.benchchem.com/product/b1297982?utm_src=pdf-body
https://www.benchchem.com/product/b1297982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous

stirring.

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.36 g, 9.54

mmol, 1.5 equiv) portion-wise over 10-15 minutes. Caution: Addition of sodium borohydride

to methanol will generate hydrogen gas. Ensure the reaction is performed in a well-ventilated

fume hood.

Reaction Monitoring: After the complete addition of sodium borohydride, allow the reaction

mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

Quenching the Reaction: Once the starting material is consumed, slowly add a saturated

aqueous solution of ammonium chloride (15 mL) to the reaction mixture to quench the

excess sodium borohydride.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the

product with ethyl acetate (3 x 30 mL).

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the

organic layer over anhydrous sodium sulfate.

Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to obtain the crude product.

Purification: The crude product can be purified by recrystallization from a mixture of ethyl

acetate and hexane to afford pure (quinolin-6-yl)methanol as a white solid.

Experimental Workflow
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Caption: Step-by-step workflow for the reduction of Quinoline-6-carbaldehyde.
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Data Presentation
The following tables summarize the key quantitative data for the product, (quinolin-6-

yl)methanol.

Table 1: Physical and Chemical Properties
Property Value Reference

Molecular Formula C₁₀H₉NO [1]

Molecular Weight 159.19 g/mol [1]

Appearance White to off-white solid

Melting Point 79-80 °C [2]

Typical Yield 85-95%

Table 2: Spectroscopic Data for (Quinolin-6-yl)methanol
¹H NMR (CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity Assignment

H-2 ~8.85 dd Quinoline Ring

H-4 ~8.10 d Quinoline Ring

H-8 ~8.05 d Quinoline Ring

H-5 ~7.75 d Quinoline Ring

H-7 ~7.60 dd Quinoline Ring

H-3 ~7.40 dd Quinoline Ring

-CH₂- ~4.80 s Methylene

-OH ~2.0 (broad) s Hydroxyl
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¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment

C-8a ~147.5 Quinoline Ring

C-2 ~150.0 Quinoline Ring

C-4 ~136.0 Quinoline Ring

C-6 ~138.0 Quinoline Ring

C-4a ~128.5 Quinoline Ring

C-5 ~129.5 Quinoline Ring

C-7 ~127.0 Quinoline Ring

C-8 ~121.0 Quinoline Ring

C-3 ~121.5 Quinoline Ring

-CH₂- ~65.0 Methylene Carbon

IR Spectroscopy Wavenumber (cm⁻¹) Functional Group

O-H Stretch 3400-3200 (broad) Alcohol

C-H Stretch (Aromatic) ~3050 Aromatic C-H

C=N Stretch ~1590 Quinoline Ring

C=C Stretch (Aromatic) ~1500, ~1470 Aromatic Ring

C-O Stretch ~1030 Primary Alcohol

Mass Spectrometry m/z Fragment

Molecular Ion [M]⁺ 159 C₁₀H₉NO⁺

142 [M - OH]⁺

130 [M - CH₂OH]⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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